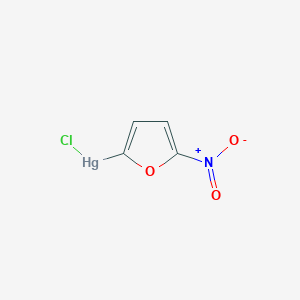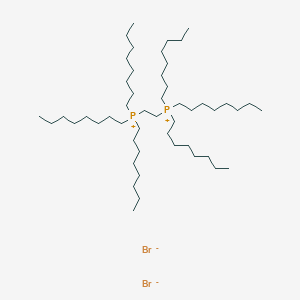
(Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide is a quaternary phosphonium salt with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes two trioctylphosphanium groups linked by an ethane-1,2-diyl bridge, and two bromide ions as counterions. The presence of the phosphonium groups imparts unique chemical properties to the compound, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide typically involves the reaction of trioctylphosphine with ethylene dibromide. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
2(C8H17)3P+BrCH2CH2Br→(C8H17)3PCH2CH2P(C8H17)3Br2
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using large reactors with precise control over temperature and pressure. The reaction mixture is typically stirred for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain high purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other nucleophiles such as chloride, iodide, or hydroxide.
Oxidation Reactions: The phosphonium groups can be oxidized to phosphine oxides under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like acetonitrile or water, with reagents such as sodium chloride or potassium iodide.
Oxidation Reactions: Often performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution Reactions: Products include (Ethane-1,2-diyl)bis(trioctylphosphanium) chloride, iodide, or hydroxide.
Oxidation Reactions: Products include (Ethane-1,2-diyl)bis(trioctylphosphanium) oxide.
Applications De Recherche Scientifique
(Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the preparation of liposomes for drug delivery systems due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in antimicrobial formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphonium salts.
Mécanisme D'action
The mechanism of action of (Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide is primarily based on its ability to act as a phase transfer catalyst. The phosphonium groups facilitate the transfer of ions and molecules between aqueous and organic phases, enhancing the rate of reactions that would otherwise be slow or inefficient. The molecular targets and pathways involved include the interaction with lipid bilayers in biological systems and the stabilization of transition states in chemical reactions.
Comparaison Avec Des Composés Similaires
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another bidentate ligand with different steric and electronic properties.
Comparison: (Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its solubility in organic solvents. This makes it particularly useful in applications requiring phase transfer catalysis, unlike the more rigid and less soluble bidentate ligands mentioned above.
Propriétés
Numéro CAS |
53808-53-0 |
|---|---|
Formule moléculaire |
C50H106Br2P2 |
Poids moléculaire |
929.1 g/mol |
Nom IUPAC |
trioctyl(2-trioctylphosphaniumylethyl)phosphanium;dibromide |
InChI |
InChI=1S/C50H106P2.2BrH/c1-7-13-19-25-31-37-43-51(44-38-32-26-20-14-8-2,45-39-33-27-21-15-9-3)49-50-52(46-40-34-28-22-16-10-4,47-41-35-29-23-17-11-5)48-42-36-30-24-18-12-6;;/h7-50H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
JFNQFUTXXLUZSH-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


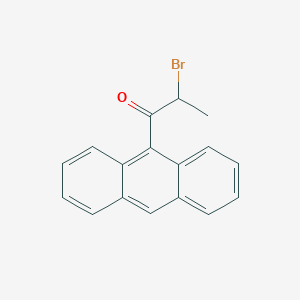
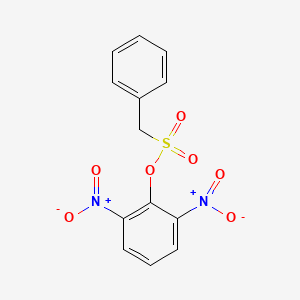

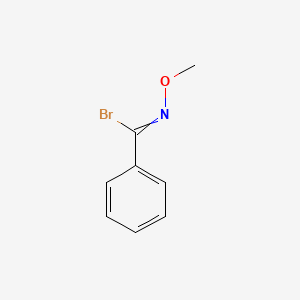
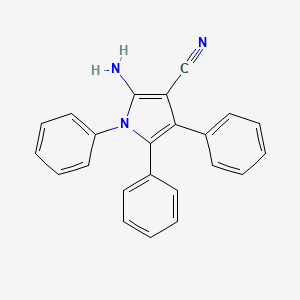
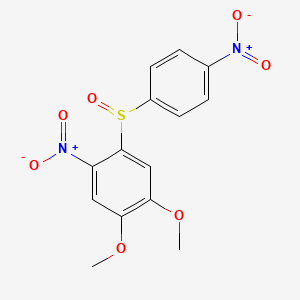
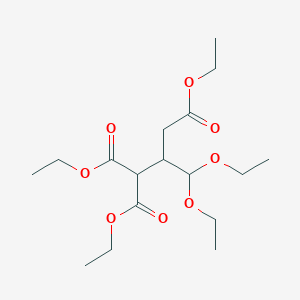
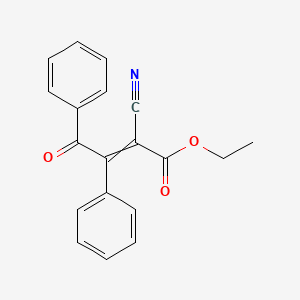
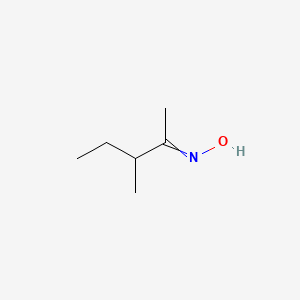
![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
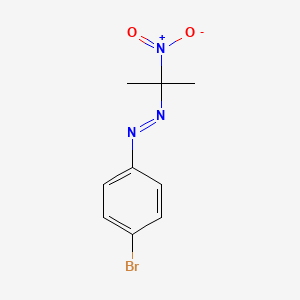
![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
